chemical structure and properties of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol
chemical structure and properties of (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol
An In-depth Technical Guide on the Chemical Structure and Properties of (Aryl)(Hetaryl)methanols: A Focus on Methoxyphenyl and Pyrimidinyl/Pyridinyl Moieties
Executive Summary
Introduction to (Aryl)(Hetaryl)methanols
The (Aryl)(Hetaryl)methanol scaffold, characterized by a central carbinol unit attached to both an aromatic and a heteroaromatic ring system, is a cornerstone in modern drug discovery. These compounds are pivotal intermediates and structural motifs in a wide array of biologically active molecules.[1] The pyrimidine ring system, in particular, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents with applications ranging from oncology to infectious diseases.[2][3][4][5][6] The combination of a methoxy-substituted phenyl ring with a nitrogen-containing heterocycle like pyrimidine or pyridine can impart favorable physicochemical properties, such as improved metabolic stability and target-binding interactions.
This guide will explore the chemical identity, synthesis, and properties of this class of compounds through the lens of several representative examples, providing both theoretical insights and practical methodologies.
Chemical Identity and Structure of Representative Analogs
While data for the specifically requested molecule is sparse, several structurally related analogs are documented. These compounds serve as excellent models for understanding the chemical nature of this class.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| [4-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol | COC1=CC=C(C=C1)C2=NC(=NC=C2CO)SC | Not Available | C₁₃H₁₄N₂O₂S | 262.33[7] |
| [4-(5-Methoxypyridin-2-yl)phenyl]methanol | COC1=CN=C(C=C1)C2=CC=C(C=C2)CO | Not Available | C₁₃H₁₃NO₂ | 215.25[8] |
| (2-Methoxypyridin-4-yl)(phenyl)methanol | COC1=NC=CC(=C1)C(O)C2=CC=CC=C2 | 332133-58-1 | C₁₃H₁₃NO₂ | 215.25[9] |
| [4-(5-Methylpyridin-2-yl)phenyl]methanol | CC1=CN=C(C=C1)C2=CC=C(C=C2)CO | 1159693-09-0 | C₁₃H₁₃NO | 199.25[10][11][12] |
Caption: General chemical structure of (Aryl)(Hetaryl)methanols and selected examples.
Synthesis Strategies and Methodologies
The synthesis of (Aryl)(Hetaryl)methanols can be achieved through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials and the desired substitution patterns.
Common Synthetic Approaches:
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Nucleophilic Addition: The most direct route involves the addition of an aryl or hetaryl organometallic reagent (e.g., Grignard or organolithium) to a corresponding hetaryl or aryl aldehyde.
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Reduction of Diaryl/Aryl-Hetaryl Ketones: A widely used and reliable method is the reduction of a pre-synthesized ketone precursor. This two-step approach often provides high yields.[13]
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Catalytic Arylation: Modern cross-coupling methods, such as those employing palladium or nickel catalysts, can be used to form the C-C bond between the aryl and hetaryl moieties, followed by functional group manipulation to install the methanol group.[14]
Experimental Protocol: Synthesis of an (Aryl)(Hetaryl)methanol via Ketone Reduction
This protocol describes a general, self-validating procedure for the synthesis of an (Aryl)(Hetaryl)methanol from its corresponding ketone precursor using a mild reducing agent.
Objective: To synthesize an (Aryl)(Hetaryl)methanol by the reduction of an (Aryl)(Hetaryl)methanone.
Materials:
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(Aryl)(Hetaryl)methanone (1.0 eq)
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Methanol (or Ethanol), anhydrous (approx. 10-20 mL per gram of ketone)
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Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (Aryl)(Hetaryl)methanone in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.
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Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes. The cautious addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous residue between ethyl acetate and water.
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Separate the organic layer, and wash it sequentially with deionized water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the final product with high purity.
Caption: A generalized workflow for the synthesis of (Aryl)(Hetaryl)methanols.
Physicochemical and Spectroscopic Profile
The physicochemical properties of (Aryl)(Hetaryl)methanols are crucial for their application in drug development, influencing factors such as solubility, permeability, and oral bioavailability.
Predicted Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| (2-Methoxypyridin-4-yl)(phenyl)methanol[9] | 215.25 | 1.8 | 1 | 3 |
| (4-Methoxy-pyridin-2-yl)-methanol[15] | 139.15 | 0.6 | 1 | 3 |
| 2-(4-Methoxyphenyl)pyrimidine[16] | 186.21 | 1.8 | 0 | 3 |
| 6-(4-Methoxyphenyl)pyrimidine-2,4-diamine[17] | 216.25 | 1.1 | 3 | 5 |
Note: Data for parent/related structures are included to provide a comparative context.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the aryl and hetaryl rings. The methoxy group protons would appear as a sharp singlet around 3.8-4.0 ppm. The benzylic proton (CH-OH) would be a singlet or a doublet (if coupled) around 5.5-6.0 ppm, and the hydroxyl proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon spectrum would show a number of signals in the aromatic region (110-160 ppm). The methoxy carbon would resonate around 55 ppm, and the carbinol carbon (CH-OH) would be found in the range of 65-80 ppm.
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IR Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings just above 3000 cm⁻¹, and strong C-O stretching bands for the ether and alcohol functionalities in the 1000-1250 cm⁻¹ region.
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Mass Spectrometry: Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern would be the loss of a water molecule [M+H-H₂O]⁺ from the parent ion.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a key component in a multitude of clinically important drugs, including anticancer agents (e.g., Imatinib), antivirals, and antimicrobials.[5][6] The incorporation of a pyrimidine ring into a molecule can facilitate hydrogen bonding interactions with biological targets and can serve as a bioisostere for other aromatic systems.
The (Aryl)(Hetaryl)methanol core is a versatile building block for creating more complex molecules. The hydroxyl group can be used as a handle for further functionalization or can participate directly in hydrogen bonding with a target protein. Derivatives of this scaffold are explored as:
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted pyrimidine or pyridine ring to interact with the hinge region of the kinase ATP-binding site.[3]
-
Antimicrobial and Antiviral Agents: The pyrimidine nucleus is fundamental to nucleoside analogs used in antiviral therapies.[2]
-
CNS-Active Agents: The ability to modulate the physicochemical properties of these molecules allows for the potential to cross the blood-brain barrier, making them of interest for neurological targets.
Conclusion
While the specific compound (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanol is not extensively documented, the broader class of (Aryl)(Hetaryl)methanols represents a rich area of chemical space for drug discovery and development. Their synthesis is accessible through well-established chemical methods, and their structural and electronic properties can be readily tuned. The insights provided in this guide on the synthesis, properties, and potential applications of this class of compounds should serve as a valuable resource for researchers working to develop the next generation of targeted therapeutics.
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